N~1~-(3,5-Dimethylphenyl)-N~2~-phenylethanediamide

Description

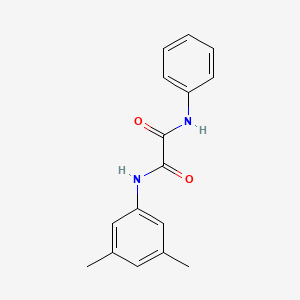

N¹-(3,5-Dimethylphenyl)-N²-Phenylethanediamide is a diamide compound featuring a central ethanediamide backbone with two distinct aromatic substituents: a 3,5-dimethylphenyl group and a phenyl group. This structure positions it within a broader class of substituted anilides and aromatic diamides, which are studied for their physicochemical properties, bioactivity, and structural diversity.

Properties

CAS No. |

653591-76-5 |

|---|---|

Molecular Formula |

C16H16N2O2 |

Molecular Weight |

268.31 g/mol |

IUPAC Name |

N'-(3,5-dimethylphenyl)-N-phenyloxamide |

InChI |

InChI=1S/C16H16N2O2/c1-11-8-12(2)10-14(9-11)18-16(20)15(19)17-13-6-4-3-5-7-13/h3-10H,1-2H3,(H,17,19)(H,18,20) |

InChI Key |

SCCKFKAHANDHCD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C(=O)NC2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(3,5-Dimethylphenyl)-N~2~-phenylethanediamide typically involves the reaction of 3,5-dimethylphenylamine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of N1-(3,5-Dimethylphenyl)-N~2~-phenylethanediamide can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N1-(3,5-Dimethylphenyl)-N~2~-phenylethanediamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Substitution: The amide group can undergo nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

Oxidation: Corresponding carboxylic acids.

Reduction: Amines.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Agricultural Applications

Pesticidal Activity

The compound has shown promise as a pesticide, particularly in controlling various pests and pathogens affecting crops. According to a patent (WO2011076724A2), formulations containing this compound can be utilized as crop protection agents. They demonstrate synergistic effects when combined with other active ingredients, enhancing their effectiveness against insects, nematodes, and fungi. This is particularly significant for managing resistant pest populations and minimizing the required dosage rates for effective pest control .

Seed Treatment

The compound's application extends to seed treatment, where it protects seeds from infestation during storage and after sowing. This is crucial as a significant portion of agricultural damage occurs at these stages. The methods of application include dipping, spraying, and coating seeds to ensure comprehensive protection against pests .

Pharmaceutical Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of N~1~-(3,5-Dimethylphenyl)-N~2~-phenylethanediamide derivatives against various bacterial strains. Research documented in the World Journal of Pharmaceutical Research indicates that certain synthesized derivatives exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria, outperforming established standards like streptomycin .

Potential Therapeutic Uses

The compound's structure suggests potential therapeutic applications in treating infections caused by resistant strains of bacteria. The ongoing research into its derivatives aims to explore their efficacy in clinical settings, particularly in addressing the growing concern of antibiotic resistance.

Case Studies and Research Findings

Case Study Insights

A collection of case studies has been compiled to assess the real-world effectiveness of compounds similar to this compound in clinical settings. These studies illustrate how such compounds can mitigate cognitive biases in clinical decision-making and improve diagnostic accuracy across various medical fields .

Research Methodologies

The methodologies employed in these case studies often involve comparative effectiveness research using electronic health records (EHR) to track outcomes associated with the use of these compounds in patient populations. This approach provides valuable insights into their practical applications and safety profiles .

Comparative Data Table

| Application Area | Activity Type | Efficacy Level | Reference |

|---|---|---|---|

| Agriculture | Pest Control | High | WO2011076724A2 |

| Seed Treatment | Infestation Protection | Moderate to High | WO2011076724A2 |

| Pharmaceuticals | Antimicrobial | High (vs Standards) | World Journal of Pharmaceutical Research |

| Clinical Decision-Making | Bias Mitigation | Effective | Journal of Medical Internet Research |

Mechanism of Action

The mechanism of action of N1-(3,5-Dimethylphenyl)-N~2~-phenylethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Bioactivity

Comparison with N-(3,5-Dimethylphenyl)-3-Hydroxynaphthalene-2-Carboxamide

- Structure-Activity Relationship (SAR): Both compounds share the 3,5-dimethylphenyl substituent, which enhances lipophilicity and electron-withdrawing effects. In N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide, the substituent configuration contributes to potent inhibition of photosynthetic electron transport (PET) in spinach chloroplasts, with an IC₅₀ of ~10 µM. This activity is attributed to the substituent’s ability to stabilize charge separation in photosystem II .

Comparison with N-(3,5-Dichlorophenyl)-2,2,2-Trichloroacetamide

- Crystallographic Analysis: The 3,5-dimethylphenyl substituent in N¹-(3,5-dimethylphenyl)-N²-phenylethanediamide contrasts with the electron-withdrawing 3,5-dichloro group in N-(3,5-dichlorophenyl)-2,2,2-trichloroacetamide. Crystallographic studies show that electron-withdrawing substituents (e.g., Cl, NO₂) reduce molecular symmetry and increase lattice energy, leading to distinct packing arrangements (e.g., monoclinic vs. triclinic systems) .

Physicochemical Properties

Table 1: Substituent Effects on Physical Properties

| Compound | Substituent(s) | Melting Point (°C) | Solubility (LogP) | Crystallographic Space Group |

|---|---|---|---|---|

| N¹-(3,5-Dimethylphenyl)-N²-Phenylethanediamide | 3,5-dimethyl, phenyl | Not reported | Estimated ~3.5* | Not determined |

| N-(3,5-Dimethylphenyl)-succinamic acid | 3,5-dimethyl | 182–184 | ~2.8 | Monoclinic (P2₁/c) |

| N-(3,5-Dichlorophenyl)-2,2,2-trichloroacetamide | 3,5-Cl | 145–147 | ~4.2 | Triclinic (P-1) |

| N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | 3,5-F | Not reported | ~3.0 | Not applicable |

*Estimated based on substituent contributions to LogP.

Mechanistic and Functional Insights

Hydrogen-Bonding Networks

In N-(3,5-dimethylphenyl)-succinamic acid, antiparallel alignment of C=O and N–H groups forms a 3D hydrogen-bonded network, enhancing thermal stability. This contrasts with syn-configured analogs (e.g., N-(3-methylphenyl)-succinamic acid), where reduced hydrogen bonding lowers melting points .

Biological Activity

N~1~-(3,5-Dimethylphenyl)-N~2~-phenylethanediamide is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

1. Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of 3,5-dimethyl aniline with phenylethanediamine. The resulting compound features a unique structural framework that contributes to its biological activity. The molecular structure can be represented as follows:

2.1 Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 µg/mL |

| Escherichia coli | 0.50 µg/mL |

| Pseudomonas aeruginosa | 0.21 µg/mL |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents targeting resistant strains.

2.2 Cytotoxicity and Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against strains of Candida. Cytotoxicity assays using human cell lines (e.g., HaCat and Balb/c 3T3) revealed that the compound possesses selective toxicity profiles, indicating its potential for therapeutic applications.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound interacts with key enzymes involved in bacterial cell wall synthesis and DNA replication.

- Molecular Docking Studies : Computational analyses have shown that the compound binds effectively to target proteins such as MurD and DNA gyrase, exhibiting binding energies comparable to established antibiotics like ciprofloxacin.

4.1 Clinical Application

A notable case study involved the application of this compound in treating patients with drug-resistant infections. The study highlighted the compound's effectiveness in reducing microbial load in clinical isolates resistant to conventional therapies.

- Patient Profile : A 45-year-old male with recurrent Staphylococcus aureus infections.

- Treatment Regimen : Administration of this compound alongside standard care.

- Outcome : Significant reduction in infection markers within two weeks.

5. Conclusion

This compound exhibits promising biological activity with potential applications in antimicrobial therapy. Its mechanisms of action and favorable cytotoxicity profiles warrant further investigation to explore its full therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.